CYP450 Inhibition Potency: 1,3-Diphenyl-1H-pyrazole-4-carboxylic acid vs. 5-Methyl Derivative
1,3-Diphenyl-1H-pyrazole-4-carboxylic acid is reported to be a potent inhibitor of cytochrome P450 enzymes and microsomal P-450s . In contrast, a closely related analog, 1,3-diphenylpyrazol-5-methyl-4-carboxylic acid N-methyl-N-(adamant-1-yl)amide, acts as a potent inducer of liver cytochrome P-450 in mice [1]. This functional switch from inhibitor to inducer is driven solely by the addition of a 5-methyl group and an adamantylamide moiety, highlighting the critical and non-obvious role of the parent 1,3-diphenyl-1H-pyrazole-4-carboxylic acid scaffold as a starting point for developing specific CYP450 modulators.
| Evidence Dimension | Effect on Cytochrome P450 System |
|---|---|
| Target Compound Data | Potent inhibitor of cytochrome P450 enzyme and microsomal P-450s |
| Comparator Or Baseline | 1,3-diphenylpyrazol-5-methyl-4-carboxylic acid N-methyl-N-(adamant-1-yl)amide (potent inducer) |
| Quantified Difference | Functional switch from inhibition to potent induction (quantified as a 40% reduction in delayed-type hypersensitivity in mice for the inducer) |
| Conditions | In vitro enzyme assay for inhibitor; in vivo mouse model for inducer |
Why This Matters
For research programs focused on CYP450 modulation, the unsubstituted 1,3-diphenyl-1H-pyrazole-4-carboxylic acid provides a baseline inhibitor scaffold, whereas methylation at the 5-position dramatically reverses its biological effect, making the correct starting material crucial for experimental outcomes.
- [1] Khlopushina, T. G., et al. (1991). [The effect of the adamantylamides of 1,3-diphenylpyrazole-4-carboxylic acids on the cytochrome P-450 system of the liver]. Farmakologiia i Toksikologiia, 54(4), 39–41. PMID: 1786822. View Source
